N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide
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Description
The compound is a derivative of benzylamine and adamantanecarboxamide. Benzylamine is an organic compound which consists of an amine functional group attached to a phenyl group . Adamantanecarboxamide is a derivative of adamantane, a type of diamondoid hydrocarbon with a cage-like structure .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the adamantanecarboxamide moiety, which is a cage-like structure. The benzylamino group would be attached to this structure .Chemical Reactions Analysis
Benzylamines can undergo various reactions including N-alkylation . Adamantanecarboxamides might undergo reactions typical for carboxamides, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, benzylamines are generally soluble in water .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(benzylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(19(24)22-13-15-5-3-2-4-6-15)23-20(25)21-10-16-7-17(11-21)9-18(8-16)12-21/h2-6,14,16-18H,7-13H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAOKGVTORFHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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